Cas no 10329-15-4 (S-Diphenylcarbazone)

S-Diphenylcarbazone 化学的及び物理的性質
名前と識別子
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- S-Diphenylcarbazone
- Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide
- 1-anilino-3-phenyliminourea,1,3-dianilinourea
- PhenylazoforMic acid 2-phenylhydrazide coMpound with 1,5-Diphenylcarbohydrazide, ACS
- 1-anilino-3-phenyliminourea;1,3-dianilinourea
- (3E)-1-anilino-3-phenylimino-urea; 1,3-dianilinourea
- N',2-Diphenyldiazenecarbohydrazide compound with N'',N'''-diphenylcarbonohydrazide (1:1)
- Diphenycarbazone compound with 1,5 dipenylcarbohydrazide
- J-610066
- NSC 5063
- AKOS015913529
- MFCD00013218
- Phenylazoformic acid 2-phenylhydrazide, compound with 1,5-diphenylcarbazide
- PHENYLAZOFORMIC ACID 2-PHENYLHYDRAZIDE COMPOUND 1,5-DIPHENYLCARBOHYDRAZIDE
- FT-0636681
- NSC-5063
- NSC5063
- E85377
- Diphenylcarbazone Compound with Diphenylcarbazide
- 10329-15-4
- Diphenylcarbazone compound with 1,5-diphenylcarbohydrazide
- 9C989Y6W8J
- Formic acid, (phenylazo)-, 2-phenylhydrazide, compd. with 1,5-diphenylcarbohydrazide
- WDJPBIRJSVMEKJ-UHFFFAOYSA-N
- (E)-1-(phenylamino)-3-(phenylimino)urea; 1,5 diphenylcarbazide
- DB-040437
- Formic acid, (phenylazo)-, 2-phenylhydrazide, compd. with 1,5-diphenylcarbohydrazide (1:1)
- Carbohydrazide, 1,5-diphenyl-, compd. with (phenylazo)formic acid 2-phenylhydrazide (1:1)
-
- MDL: MFCD00013218
- インチ: InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18)/b;17-15+
- InChIKey: WDJPBIRJSVMEKJ-PCTDWUKPSA-N
- ほほえんだ: O=C(NNC1=CC=CC=C1)NNC2=CC=CC=C2.O=C(/N=N/C1=CC=CC=C1)NNC2=CC=CC=C2
- BRN: 6110063
計算された属性
- せいみつぶんしりょう: 482.21800
- どういたいしつりょう: 482.217872
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 36
- 回転可能化学結合数: 11
- 複雑さ: 504
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 4
- トポロジー分子極性表面積: 131
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: 157-161℃
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.622
- すいようせい: Solubility in water, acetone.
- PSA: 131.04000
- LogP: 7.23850
- マーカー: 14,3322
- じょうきあつ: No data available
S-Diphenylcarbazone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315 (100%) H319 (100%) H335 (100%)
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
- セキュリティ用語:S26-36
S-Diphenylcarbazone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D761474-10g |
S-DIPHENYLCARBAZONE |
10329-15-4 | 95% | 10g |
$140 | 2024-06-07 | |
abcr | AB208080-50 g |
Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide, ACS; . |
10329-15-4 | 50g |
€166.00 | 2023-05-06 | ||
City Chemical | D1747-10GM |
s-Diphenylcarbazone Compound |
10329-15-4 | ACS | 10gm |
$67.80 | 2023-09-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-279977-10 g |
Phenylazoformic acid 2-phenylhydrazide, compound with 1,5-diphenylcarbazide, |
10329-15-4 | 10g |
¥511.00 | 2023-07-11 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36442-50g |
Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide, ACS |
10329-15-4 | 50g |
¥3949.00 | 2023-03-15 | ||
Aaron | AR003UX0-10g |
S-DIPHENYLCARBAZONE |
10329-15-4 | 10g |
$178.00 | 2025-02-10 | ||
abcr | AB208080-10 g |
Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide, ACS; . |
10329-15-4 | 10g |
€77.90 | 2023-05-06 | ||
City Chemical | D1747-1KG |
s-Diphenylcarbazone Compound |
10329-15-4 | ACS | 1kg |
$2418.85 | 2023-09-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36442-10g |
Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide, ACS |
10329-15-4 | 10g |
¥1025.00 | 2023-03-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-CT680-1g |
Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide |
10329-15-4 | ACS | 1g |
¥145.0 | 2022-02-28 |
S-Diphenylcarbazone 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
S-Diphenylcarbazoneに関する追加情報
S-Diphenylcarbazone: A Comprehensive Overview
S-Diphenylcarbazone, also known by its CAS number 10329-15-4, is a compound of significant interest in various scientific and industrial applications. This organic compound, with the molecular formula C16H14N2, belongs to the class of carbazones. Its structure consists of two phenyl groups attached to a carbazole backbone, making it a versatile molecule with unique chemical properties.
The synthesis of S-Diphenylcarbazone typically involves the condensation reaction between phenylhydrazine and an aldehyde or ketone. This reaction is well-documented in organic chemistry literature and is often optimized for high yield and purity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis process, making it more environmentally friendly and cost-effective.
S-Diphenylcarbazone exhibits interesting physical properties, including a melting point of approximately 205°C and a boiling point around 380°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol is moderate, which makes it suitable for various solution-based applications. The compound is also known for its stability under normal storage conditions, provided it is protected from direct sunlight and moisture.
In terms of applications, S-Diphenylcarbazone has found extensive use in the field of pharmaceutical research. It serves as an intermediate in the synthesis of various bioactive compounds, including anti-inflammatory agents and antioxidants. Recent studies have highlighted its potential as a precursor for developing novel anti-cancer drugs, where its ability to modulate cellular signaling pathways has shown promising results.
Beyond pharmaceuticals, S-Diphenylcarbazone plays a crucial role in the development of advanced materials. Its application in the synthesis of conductive polymers has garnered significant attention due to its ability to enhance the electrical properties of these materials. Researchers have explored its use in creating flexible electronics and energy storage devices, such as supercapacitors and batteries.
The environmental impact of S-Diphenylcarbazone has also been a topic of recent research. Studies indicate that while it is not inherently hazardous, improper disposal can lead to contamination of water bodies. Therefore, eco-friendly degradation methods, such as microbial biodegradation and photocatalytic decomposition, have been proposed to mitigate its environmental footprint.
In conclusion, S-Diphenylcarbazone (CAS No: 10329-15-4) stands out as a multifaceted compound with diverse applications across various industries. Its chemical stability, ease of synthesis, and unique properties make it an invaluable tool in modern scientific research. As ongoing studies continue to uncover new potential uses, the significance of this compound in both academic and industrial settings is expected to grow further.
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